molecular formula C18H19NO5 B2944446 Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate CAS No. 2310125-92-7

Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate

Cat. No. B2944446
CAS RN: 2310125-92-7
M. Wt: 329.352
InChI Key: DTIKAHDKTRIGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves the condensation of an alcohol and a carboxylic acid, in the presence of a strong acid . For instance, Methyl benzoate is formed by the condensation of methanol and benzoic acid . A similar process might be involved in the synthesis of “Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate”.

Scientific Research Applications

Environmental Biotechnology and Degradation

Biodegradation Pathways : Research on Pseudomonas putida has revealed insights into the degradation pathways of aromatic compounds, including benzoates and hydroxybenzoates. These pathways are essential for understanding the microbial degradation of complex organic pollutants, potentially including compounds structurally related to Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate (Cowles, Nichols, & Harwood, 2000).

Pharmaceutical and Biochemical Applications

Skin Metabolism and Hydrolysis : The hydrolysis of parabens (esters of 4-hydroxybenzoic acid) by human skin enzymes demonstrates the metabolic pathways relevant to esters and benzoate derivatives, which might be pertinent to understanding the skin metabolism of related compounds (Lobemeier, Tschoetschel, Westie, & Heymann, 1996).

Materials Science and Supramolecular Chemistry

Liquid Crystals and Supramolecular Structures : The design and synthesis of novel liquid crystals and supramolecular dendrimers based on benzoate derivatives have significant implications for materials science, including potential applications in displays and advanced materials (Balagurusamy, Ungar, Percec, & Johansson, 1997).

Plant Biochemistry and Glycosylation

Glycosylation of Benzoates : Studies on Arabidopsis glycosyltransferases toward salicylic acid, 4-hydroxybenzoic acid, and other benzoates highlight the biological transformations of benzoate derivatives, important for understanding their roles in plant biology and potential applications in biotechnology (Lim et al., 2002).

Analytical and Synthetic Chemistry

Synthetic Methodologies : The synthesis of carbon-11 labeled CK1 inhibitors, based on benzoate frameworks, underscores the relevance of benzoate derivatives in developing radiotracers for imaging applications in diseases like Alzheimer's (Gao, Wang, & Zheng, 2018). Additionally, the oxidative debenzylation of methyl esters further demonstrates the synthetic versatility of benzoate derivatives (Yoo, Kim Hye, & Kyu, 1990).

Mechanism of Action

properties

IUPAC Name

methyl 4-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-23-17(21)13-6-4-12(5-7-13)16(20)19-11-18(22)9-2-3-15-14(18)8-10-24-15/h4-8,10,22H,2-3,9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIKAHDKTRIGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC3=C2C=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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